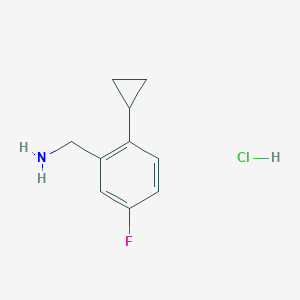

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride

Description

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride is a substituted phenylmethanamine derivative characterized by a cyclopropyl group at the 2-position and a fluorine atom at the 5-position of the aromatic ring. The compound’s hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. The cyclopropyl substituent is notable for conferring metabolic stability by resisting oxidative degradation, while the fluorine atom modulates electronic properties and binding interactions .

Properties

Molecular Formula |

C10H13ClFN |

|---|---|

Molecular Weight |

201.67 g/mol |

IUPAC Name |

(2-cyclopropyl-5-fluorophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-3-4-10(7-1-2-7)8(5-9)6-12;/h3-5,7H,1-2,6,12H2;1H |

InChI Key |

IWFINTJJHWHENO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)F)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves the synthesis of the aromatic amine precursor, followed by reductive amination to introduce the methanamine group, and subsequent salt formation.

Stepwise Process:

Preparation of the Aromatic Intermediate:

- Starting with a fluorinated phenyl precursor, such as 2-fluorobenzoyl derivatives, through halogenation or substitution reactions.

- Cyclopropyl groups are introduced via cyclopropylation of the aromatic ring using cyclopropyl organometallic reagents or cyclopropanation reactions, often via Simmons–Smith or related methods.

-

- The aromatic intermediate undergoes reductive amination with formaldehyde or cyclopropyl aldehyde derivatives in the presence of reducing agents like sodium cyanoborohydride or hydrogen with catalysts.

- This step yields the corresponding methanamine derivative, which is then converted into its hydrochloride salt through treatment with hydrochloric acid.

Research Data:

- Patent EP 3475288 B1 describes a process involving the reaction of fluorinated phenyl acetic acids with sodium hydride in a solvent mixture of toluene and dimethyl sulphoxide, followed by cyclopropanation and subsequent steps to obtain high-purity intermediates.

Cyclopropanation of Aromatic Precursors

Method Overview:

Cyclopropyl groups are introduced onto aromatic rings via cyclopropanation reactions, often employing the Corey–Chaykovsky reaction or similar carbene transfer methods.

Stepwise Process:

Preparation of Aromatic Precursors:

- Synthesis of 2-fluorophenyl derivatives with suitable functional groups for cyclopropanation.

-

- Reaction with diazocompounds or sulfonium ylides under controlled conditions to form the cyclopropyl-substituted aromatic compounds.

- For example, the Corey–Chaykovsky reaction involves the use of sulfonium or phosphonium ylides to transfer the cyclopropyl group onto the aromatic ring.

-

- The cyclopropylated aromatic compounds undergo amination via nucleophilic substitution or reductive amination to introduce the methanamine moiety.

Research Data:

- The synthesis of (2-aminocyclopropyl)phenyl derivatives has been documented, including protection-deprotection strategies and stereoselective resolution to obtain optically pure intermediates.

Amine Formation via Reductive Amination

Method Overview:

The key step involves converting the cyclopropyl-fluorophenyl intermediates into the target amine using reductive amination techniques.

Typical Conditions:

- Use of formaldehyde or cyclopropyl aldehyde derivatives.

- Reducing agents such as sodium cyanoborohydride, hydrogen gas with Pd/C or Raney Ni.

- Acidic conditions to facilitate imine formation and subsequent reduction.

Salt Formation:

- The free amine is converted into its hydrochloride salt by treatment with gaseous or aqueous hydrochloric acid, often in ethanol or other polar solvents.

Industrial-Scale Considerations and Purification

Process Optimization:

- The patent EP 3475288 B1 emphasizes the importance of solvent mixture ratios (toluene/dimethyl sulphoxide) to optimize yield and purity.

- Use of sodium hydride in a solvent mixture ensures efficient deprotonation and nucleophilic attack.

- The process is robust for large-scale production, with yields reaching up to 87% for high-purity intermediates.

Impurity Management:

- Special attention is required for impurities like bromo-pentyl derivatives, which are difficult to remove by crystallization due to solubility issues.

Summary of Key Data

| Method Aspect | Details | References |

|---|---|---|

| Cyclopropanation | Corey–Chaykovsky reaction, diazocompounds | |

| Aromatic precursor synthesis | Halogenation, substitution | , |

| Reductive amination | Formaldehyde, sodium cyanoborohydride | , |

| Salt formation | Treatment with HCl | |

| Industrial solvent system | Toluene/DMSO mixture | |

| Yield | Up to 87% for intermediates | |

| Impurity control | Focus on bromo-pentyl impurities |

Chemical Reactions Analysis

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

5-HT2C Receptor Agonists:

- Design and Synthesis : 1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride is used in synthesizing novel fluorinated 5-HT2C agonists . These agonists are designed to improve drug-like properties for potential CNS therapeutic applications .

- Structure-Activity Relationship (SAR) Studies: The compound serves as a scaffold for creating derivatives with varied substitutions on the phenyl ring to evaluate their impact on 5-HT2C receptor potency and selectivity . SAR studies have shown that substitutions at the 3-position of the benzene ring are well-tolerated, while modifications at the 4-position can reduce 5-HT2C potency .

- Fluorination Effects : Fluorine incorporation into cyclopropane derivatives can alter a compound's conformation, increase lipophilicity for better brain penetration, and block oxidative metabolism sites .

Glaucoma Management:

- While not a direct application, advancements in glaucoma management demonstrate the broader context of pharmaceutical applications in ophthalmology . Novel treatments such as microinvasive glaucoma surgery (MIGS) and selective laser trabeculoplasty (SLT) indicate the importance of managing adverse effects from topical medications and the shift towards more advanced treatments .

Data from Studies

Note: EC50 refers to the half maximal effective concentration, Emax is the maximum effect, and 2B/2C selectivity refers to the selectivity for 5-HT2C over 5-HT2B receptors.

Case Studies

While specific case studies directly involving 1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride are not available in the search results, the design and testing of fluorinated cyclopropane derivatives as 5-HT2C agonists suggest its use in preclinical research . These studies often involve synthesizing and evaluating various derivatives to determine their potency, selectivity, and overall drug-like properties .

Synthesis and Chemical Properties

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine Hydrochloride ()

- Structure : Features a 4-fluorophenyl group attached to an isoxazole ring.

- Key Differences : The fluorine is para to the isoxazole linkage, unlike the ortho-substituted cyclopropyl and meta-substituted fluorine in the target compound.

- This may alter receptor binding compared to the purely aromatic system in the target compound .

1-(3-Isobutylisoxazol-5-yl)methanamine Hydrochloride ()

- Structure : Contains an isobutyl group on the isoxazole ring.

- Cyclopropyl’s rigidity may enhance selectivity for sterically sensitive targets .

Pharmacological Analogs

2-Fluoro Deschloroketamine Hydrochloride ()

- Structure: Contains a cyclohexanone core with a fluorophenyl group.

- Key Differences: The ketone functional group and cyclohexanone ring system distinguish it from the phenylmethanamine scaffold.

- Implications: Ketamine analogs like this target NMDA receptors, whereas phenylmethanamine derivatives may exhibit distinct mechanisms (e.g., monoamine modulation).

Substituent-Driven Physicochemical Properties

1-(2-Iodo-5-methylphenyl)methanamine Hydrochloride ()

- Structure : Iodo and methyl substituents on the phenyl ring.

- Key Differences : Iodo’s high molecular weight and methyl’s lipophilicity contrast with cyclopropyl’s balance of lipophilicity and metabolic stability. Fluorine’s electronegativity in the target compound may enhance binding to polar receptors compared to iodine’s hydrophobic interactions .

Data Tables

Table 1: Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-(2-Cyclopropyl-5-fluorophenyl)methanamine HCl | C₁₀H₁₂ClFN (est.) | ~200.7 | 2-cyclopropyl, 5-fluoro | High metabolic stability, moderate polarity |

| 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine HCl | C₁₀H₉ClFN₂O | 230.6 | Isoxazole, 4-fluorophenyl | Increased polarity, heterocyclic |

| 2-Fluoro Deschloroketamine HCl | C₁₃H₁₆ClFNO | 257.7 | Cyclohexanone, 2-fluorophenyl | NMDA receptor affinity |

| 1-(2-Iodo-5-methylphenyl)methanamine HCl | C₈H₁₀ClIN | 283.5 | 2-iodo, 5-methyl | High lipophilicity |

Biological Activity

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride can be represented as follows:

- Molecular Formula : C10H12ClFN

- Molecular Weight : 201.66 g/mol

- Chemical Structure :

This compound features a cyclopropyl group attached to a fluorinated phenyl ring, which is crucial for its biological activity.

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride primarily interacts with serotonin receptors, particularly the 5-HT2C receptor. Studies have shown that this compound exhibits high potency and selectivity for the 5-HT2C receptor compared to other serotonin receptors (5-HT2A and 5-HT2B) . The binding affinity of this compound is influenced by the presence of the fluorine atom, which enhances lipophilicity and receptor interaction.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the cyclopropane and phenyl moieties can significantly affect the biological activity of the compound. For instance, the introduction of fluorine at specific positions on the phenyl ring has been shown to enhance receptor selectivity and potency .

| Compound Modification | EC50 (nM) | Selectivity (2B/2C) |

|---|---|---|

| Parent Compound | 4.8 | 14 |

| Fluorinated Analog | <15 | Poor |

| Bromo Substituent | 312 | No activity |

Study on Agonist Activity

A detailed study evaluated the agonist activity of various derivatives of cyclopropylmethylamines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced agonistic properties at the 5-HT2C receptor. For example, a derivative with a bromo substituent showed decreased potency compared to its fluorinated counterpart .

Neurotransmitter Interaction Studies

Further investigations into neurotransmitter interactions revealed that 1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride may influence dopamine and norepinephrine systems indirectly through its action on serotonin receptors. This suggests potential implications for treating mood disorders and other neuropsychiatric conditions .

Q & A

Q. Basic Analytical Methods

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry and salt formation. Key signals include δ ~2.5–3.5 ppm (cyclopropane CH₂), δ ~6.8–7.2 ppm (fluorophenyl protons), and δ ~8.5 ppm (amine hydrochloride protons) .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode validates molecular formula (e.g., [M+H]⁺ for C₁₀H₁₂ClFN⁺ requires m/z 216.0693) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/0.1% TFA gradient) assess purity (>95%) and detect byproducts from incomplete cyclopropanation .

How can enantiomeric purity be controlled during synthesis, given the chiral cyclopropane moiety?

Advanced Synthesis

Chiral resolution is achieved via diastereomeric salt formation using (+)- or (-)-dibenzoyl tartaric acid in ethanol . Alternatively, asymmetric cyclopropanation with Evans’ oxazaborolidine catalysts provides enantiomeric excess (ee) >90% . Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) monitors ee, while polarimetry ([α]D²⁵ ±34.0° for enantiopure forms) confirms configuration .

What methodologies identify functional selectivity at serotonin receptor subtypes?

Advanced Pharmacological Analysis

Functional selectivity (biased agonism) is assessed using:

- Calcium Flux Assays : Recombinant 5-HT2C receptors in HEK293 cells with Gαq-coupled aequorin reporters .

- β-Arrestin Recruitment : BRET-based assays (e.g., NanoLuc-tagged receptors and HaloTag-β-arrestin) quantify signaling bias .

- Kinetic Studies : Association/dissociation rates (via surface plasmon resonance) correlate with conformational stability imparted by the cyclopropyl group .

How does pH influence the compound’s stability in aqueous solutions?

Stability and Reactivity

The hydrochloride salt is stable in acidic conditions (pH 2–4) but degrades in neutral/basic buffers via hydrolysis of the cyclopropane ring. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days at pH 3.0 (citrate buffer), while pH 7.4 (PBS) results in 20% degradation within 7 days . Storage recommendations: lyophilized solid at -20°C; reconstitute in 0.1N HCl for aqueous work.

How should researchers resolve contradictions in reported synthetic yields for analogs?

Data Contradiction Analysis

Discrepancies in yields (e.g., 50–80% for cyclopropanation) arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) slow titanium-mediated cyclopropanation versus electron-donating groups .

- Catalyst Purity : Titanium tetraisopropoxide must be distilled (<5% isopropanol) to prevent side reactions .

- Workup Protocols : Aqueous quenching methods can hydrolyze intermediates; anhydrous extraction (MgSO₄) improves recovery . Validate protocols with control reactions and LC-MS tracking of intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.